molecular formula C37H37NO2P2 B14790187 Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine

Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine

Cat. No.: B14790187
M. Wt: 589.6 g/mol
InChI Key: ZHNANPDRNBVDTJ-UHFFFAOYSA-N
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Description

Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine group attached to a diisopropyl-substituted indole and a dioxaphosphacycloheptane ring system

Preparation Methods

The synthesis of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxaphosphacycloheptane ring: This step involves the reaction of a suitable diol with a phosphorus trihalide under controlled conditions to form the dioxaphosphacycloheptane ring.

    Attachment of the indole moiety: The indole derivative is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the phosphorus center.

    Introduction of the diisopropyl groups: Finally, the diisopropyl groups are added through a Friedel-Crafts alkylation reaction, using isopropyl halides and a Lewis acid catalyst.

Chemical Reactions Analysis

Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus center is attacked by nucleophiles, leading to the formation of new phosphorus-containing compounds.

    Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. Major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes.

Scientific Research Applications

Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has several scientific research applications:

    Organic Synthesis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions.

    Biology: The compound’s ability to form stable complexes with transition metals makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-phosphine complexes have shown promise.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism by which Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can be compared with other similar compounds, such as:

    Triphenylphosphine: Unlike triphenylphosphine, which is a simple phosphine ligand, Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has a more complex structure, providing greater steric hindrance and electronic effects.

    Di-tert-butylphosphine: This compound is similar in that it also has bulky substituents, but the presence of the indole and dioxaphosphacycloheptane ring in Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine provides unique reactivity and coordination properties.

    Phosphine oxides: While phosphine oxides are typically more stable and less reactive, the phosphine form of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is more reactive and useful in catalysis.

Properties

Molecular Formula

C37H37NO2P2

Molecular Weight

589.6 g/mol

IUPAC Name

[1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3-methylindol-2-yl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C37H37NO2P2/c1-22(2)41(23(3)4)37-26(7)29-16-12-13-19-32(29)38(37)42-39-35-24(5)20-27-14-8-10-17-30(27)33(35)34-31-18-11-9-15-28(31)21-25(6)36(34)40-42/h8-23H,1-7H3

InChI Key

ZHNANPDRNBVDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N6C7=CC=CC=C7C(=C6P(C(C)C)C(C)C)C

Origin of Product

United States

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